1-(3-Chloro-4-phenoxyphenyl)ethanone is a chemical compound with significant relevance in organic chemistry and medicinal research. It is classified as an aromatic ketone, characterized by the presence of a chloro substituent and a phenoxy group attached to the phenyl ring. This compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
The compound can be synthesized from readily available precursors, including phenols and chloro-substituted aromatic compounds. Its synthesis routes often involve multiple steps and can be optimized for industrial production.
The synthesis of 1-(3-Chloro-4-phenoxyphenyl)ethanone typically involves the following general steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common reagents include sodium hydroxide as a base and acetic anhydride for acetylation.
The molecular structure of 1-(3-Chloro-4-phenoxyphenyl)ethanone features:
Property | Value |
---|---|
Molecular Formula | C13H9ClO |
Molecular Weight | 232.67 g/mol |
IUPAC Name | 1-(3-chloro-4-phenoxyphenyl)ethanone |
InChI | InChI=1S/C13H9ClO/c14-12-8(18)10(19)11/h1-9H |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C |
1-(3-Chloro-4-phenoxyphenyl)ethanone can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(3-Chloro-4-phenoxyphenyl)ethanone primarily involves its reactivity due to the presence of both an electrophilic carbonyl group and a reactive chlorinated aromatic system.
The compound exhibits typical characteristics of aromatic ketones:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
1-(3-Chloro-4-phenoxyphenyl)ethanone has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3